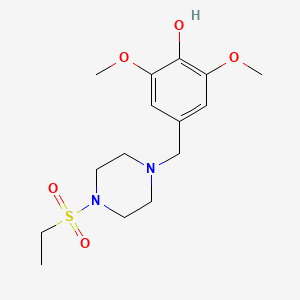

4-(4-Ethanesulfonyl-piperazin-1-ylmethyl)-2,6-dimethoxy-phenol

CAS No.:

Cat. No.: VC14622422

Molecular Formula: C15H24N2O5S

Molecular Weight: 344.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H24N2O5S |

|---|---|

| Molecular Weight | 344.4 g/mol |

| IUPAC Name | 4-[(4-ethylsulfonylpiperazin-1-yl)methyl]-2,6-dimethoxyphenol |

| Standard InChI | InChI=1S/C15H24N2O5S/c1-4-23(19,20)17-7-5-16(6-8-17)11-12-9-13(21-2)15(18)14(10-12)22-3/h9-10,18H,4-8,11H2,1-3H3 |

| Standard InChI Key | HWMFEPNKHVUKJS-UHFFFAOYSA-N |

| Canonical SMILES | CCS(=O)(=O)N1CCN(CC1)CC2=CC(=C(C(=C2)OC)O)OC |

Introduction

Structural and Physicochemical Properties

The molecular structure of 4-(4-Ethanesulfonyl-piperazin-1-ylmethyl)-2,6-dimethoxy-phenol comprises a phenolic ring substituted with methoxy groups at the 2- and 6-positions. A piperazine ring, functionalized with an ethanesulfonyl group (-SO₂C₂H₅), is attached via a methylene bridge (-CH₂-) at the 4-position of the phenolic core. This configuration introduces both hydrophilic (sulfonyl, methoxy) and hydrophobic (aromatic, piperazine) regions, influencing its solubility and reactivity.

Key Physicochemical Data:

The sulfonyl group enhances electrophilicity, while the methoxy substituents stabilize the phenolic ring through electron donation . These features suggest utility in reactions involving nucleophilic substitution or hydrogen bonding interactions.

Synthetic Methodologies

While no direct synthesis protocols for 4-(4-Ethanesulfonyl-piperazin-1-ylmethyl)-2,6-dimethoxy-phenol are publicly documented, plausible routes can be inferred from analogous compounds:

Step 1: Synthesis of 2,6-Dimethoxyphenol

2,6-Dimethoxyphenol serves as the foundational scaffold. A reported method involves the etherification of pyrogallic acid (1,2,3-trihydroxybenzene) with dimethyl carbonate under catalytic conditions. For example, tetrabutylammonium bromide (TBAB) in a microreactor at 140°C yields 2,6-dimethoxyphenol with 87% efficiency .

Step 3: Sulfonylation

The final step involves sulfonylation of the piperazine nitrogen using ethanesulfonyl chloride in the presence of a base like triethylamine. This step attaches the ethanesulfonyl group, completing the synthesis.

Biological Activity and Mechanisms

Though direct studies on 4-(4-Ethanesulfonyl-piperazin-1-ylmethyl)-2,6-dimethoxy-phenol are scarce, structurally related compounds offer insights:

Pharmacological Interactions

Piperazine derivatives are known for their affinity to neurotransmitter receptors (e.g., serotonin, dopamine). The sulfonyl group could further influence binding kinetics, suggesting potential applications in neurological or anti-inflammatory therapies.

Comparative Analysis with Structural Analogs

The table below contrasts 4-(4-Ethanesulfonyl-piperazin-1-ylmethyl)-2,6-dimethoxy-phenol with related phenolic compounds:

The sulfonylated piperazine distinguishes the target compound, potentially offering unique pharmacokinetic profiles compared to simpler analogs.

Applications and Industrial Relevance

Pharmaceutical Development

The compound’s dual functionality positions it as a candidate for:

-

Neuroactive agents: Piperazine moieties are prevalent in antidepressants and antipsychotics.

-

Antioxidant therapies: Phenolic components mitigate oxidative stress, relevant in aging and neurodegenerative diseases .

Material Science

Sulfonyl groups improve thermal stability, suggesting uses in polymer coatings or UV stabilizers.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume